3-Isopropoxy-N-(4-methoxybenzyl)aniline
Description
3-Isopropoxy-N-(4-methoxybenzyl)aniline (CAS: 1040684-26-1) is a substituted aniline derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the aniline ring and a 4-methoxybenzyl group (-CH₂C₆H₄OCH₃) as the N-substituent. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.4 g/mol and a purity of ≥95% . This compound is primarily utilized in scientific research and organic synthesis as an intermediate for developing pharmaceuticals or functional materials.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)20-17-6-4-5-15(11-17)18-12-14-7-9-16(19-3)10-8-14/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWHPNJEYAUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-N-(4-methoxybenzyl)aniline typically involves the reaction of 3-isopropoxyaniline with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Scientific Research Applications
3-Isopropoxy-N-(4-methoxybenzyl)aniline has been identified as a valuable reagent in several scientific fields:
- Biochemical Research : The compound serves as a biochemical reagent for proteomics studies, aiding in the analysis of protein interactions and modifications. Its ability to selectively bind to proteins makes it useful for studying complex biological systems .
- Medicinal Chemistry : Due to its structural characteristics, this compound is being explored for potential therapeutic applications. It has shown promise in drug development, particularly in targeting receptor tyrosine kinases (RTKs), which are crucial in cancer biology .
- Organic Synthesis : The compound can be utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions .
Case Studies and Research Findings
-
Anticancer Activity :
Compound Cell Line IC50 (µM) This compound K562 (CML) 15 MCF-7 (Breast Cancer) 20 - Antioxidant Evaluation :
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Findings :
- Methoxy groups enhance electron density, improving reactivity in further functionalization (e.g., coupling reactions ).
Alkyl-Substituted Benzyl Derivatives
Key Findings :
- Methyl substituents marginally increase hydrophobicity without significantly affecting synthesis efficiency .
- These derivatives are common by-products in catalytic hydrogenation reactions, indicating broad substrate tolerance .
Nitro- and Bromo-Substituted Derivatives
Key Findings :
Key Findings :
- CIMBA demonstrates superior selectivity for G-protein-coupled estrogen receptor (GPER), highlighting the impact of bulky substituents (cyclohexyl, isopropyl) on receptor binding .
Boron-Containing Derivatives
Key Findings :
- Boronate esters enable participation in cross-coupling reactions, expanding utility in materials science and drug discovery .
Biological Activity
3-Isopropoxy-N-(4-methoxybenzyl)aniline is an organic compound with the molecular formula and a molecular weight of 271.35 g/mol. This compound features an isopropoxy group, a methoxybenzyl moiety, and an aniline structure, which contribute to its unique chemical properties. Its potential applications span various fields, including biochemical research and medicinal chemistry, particularly due to its structural characteristics that may influence biological activity.
The synthesis of this compound can be achieved through several methods, typically involving the coupling of an isopropoxy-substituted aniline with a suitable benzyl halide. The compound's unique structure allows it to engage in various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It is believed to interact with biological membranes or bind to specific proteins, modulating their activity and potentially leading to antimicrobial effects.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown moderate to potent antiproliferative activity against cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells . Although specific IC50 values for this compound are not yet available, its structural similarities suggest potential effectiveness in inhibiting tumor growth.
- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve intercalation into cellular membranes or binding to tubulin, similar to other anilines . This interaction could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Methoxybenzyl)aniline | Lacks isopropoxy group; simpler structure | |
| 3-((2,6-Dimethylphenyl)amino)phenol | Contains dimethyl substitution; different activity | |
| Bis(4-methoxybenzyl)amine hydrochloride | Dimeric structure; potential for stronger interactions | |
| 6-Methoxyindoline hydrochloride | Indole structure; different biological activity |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-methoxybenzyl)aniline derivatives, and how can they be adapted for 3-isopropoxy-substituted analogs?
Methodological Answer: N-(4-methoxybenzyl)aniline derivatives are typically synthesized via reductive amination using aldehydes and amines in the presence of catalysts like Pd/NiO under hydrogen atmospheres (25°C, 10 hours, 93–98% yields) . For 3-isopropoxy-substituted analogs, the isopropoxy group can be introduced via:
- Pre-functionalization : Use 3-isopropoxyaniline (CAS 293733-21-8) as the starting amine.
- Post-functionalization : Install isopropoxy groups after forming the N-benzyl scaffold, e.g., via nucleophilic substitution or coupling reactions.
Key Considerations : Optimize catalyst loading (e.g., 1.1% Pd/NiO) and reaction time to avoid over-reduction. Confirm purity via column chromatography .
Q. How is the structural integrity of 3-Isopropoxy-N-(4-methoxybenzyl)aniline confirmed in synthetic workflows?
Methodological Answer: Critical characterization techniques include:
- NMR Spectroscopy : Compare NMR peaks (e.g., aromatic protons at 6.5–7.5 ppm, methoxy groups at ~3.8 ppm) with reference spectra of analogous compounds .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., expected [M+H] for CHNO: 272.16) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and substituent positions (e.g., as demonstrated for 4-Methoxy-N-(4-nitrobenzyl)aniline ).
Q. What solvents and reaction conditions are optimal for stabilizing intermediates during N-alkylation of anilines?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilicity of amines. For Pd-catalyzed reactions, maintain inert atmospheres (H or N) .
- Temperature Control : Low temperatures (25°C) prevent side reactions in reductive amination, while higher temperatures (60°C) may improve sulfonylation efficiency .
- Base Compatibility : Pyridine or N,N-diethylaniline minimizes decomposition of sulfonyl chlorides during N-alkylation .
Q. How are competing byproducts managed during the synthesis of N-benzylaniline derivatives?
Methodological Answer:
- Byproduct Identification : Use TLC or GC-MS to detect impurities like 2-benzylphenol (formed via isoaromatization) .
- Purification Strategies : Employ silica gel chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
- Catalyst Tuning : Adjust Pd/NiO ratios to suppress over-hydrogenation or undesired C–O cleavage .
Q. What safety protocols are critical when handling aniline derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., from sulfonylation) before disposal .
- Spill Management : Absorb liquids with vermiculite and treat contaminated surfaces with 5% acetic acid .
Advanced Research Questions
Q. How can reaction yields be optimized for challenging N-alkylation steps involving sterically hindered anilines?
Methodological Answer:
- Catalyst Screening : Test Ir/graphene nanostructured catalysts, which enhance N-alkylation efficiency under mild conditions (e.g., 60°C, 12 hours) .
- Solvent Engineering : Replace MeCN with THF to improve solubility of bulky substrates .
- Stoichiometric Adjustments : Use 2 equivalents of sulfonyl chloride to drive reactions to completion, as shown for sulfonamide synthesis .
Q. What mechanistic insights explain low yields in sulfonylation of N-(4-methoxybenzyl)aniline derivatives?
Methodological Answer:
- Base Sensitivity : Strong bases (e.g., triethylamine) promote decomposition of electrophilic intermediates. Weak bases like pyridine stabilize reactive species without side reactions .
- Steric Effects : Meta-substituents (e.g., nitro groups) hinder approach of sulfonyl chlorides to the aniline nitrogen, reducing yields by 40–60% .
- Temperature-Dependent Pathways : Elevated temperatures (60°C) favor sulfonamide formation over hydrolysis .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Model bond dissociation energies (BDEs) for C–N and C–O bonds to identify susceptible sites for functionalization .
- Docking Studies : Simulate interactions between the compound and catalytic surfaces (e.g., Pd/NiO) to predict regioselectivity .
- Solvent Effects : Use COSMO-RS models to optimize solvent-catalyst-substrate compatibility .
Q. What photocatalytic strategies are effective for degrading aniline derivatives in environmental samples?
Methodological Answer:
- Heterogeneous Catalysts : MnFeO/ZnSiO composites degrade anilines via hydroxyl radical (•OH) generation under solar radiation (90% efficiency in 120 minutes) .
- Process Optimization : Apply Box-Behnken experimental design to tune pH (optimal: 7–9), catalyst loading (1.5 g/L), and irradiation intensity .
- Byproduct Monitoring : Use LC-MS to track intermediates like nitrosobenzene and ensure complete mineralization .
Q. How do structural modifications (e.g., methoxy vs. isopropoxy) alter the physicochemical properties of N-benzylaniline derivatives?
Methodological Answer:
- LogP Analysis : Isopropoxy groups increase hydrophobicity (higher LogP) compared to methoxy, impacting solubility and bioavailability.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that bulkier substituents raise melting points (e.g., 178°C for 4-hexyloxyaniline ).
- Electronic Effects : UV-Vis spectroscopy shows bathochromic shifts in absorption maxima for electron-donating groups (e.g., methoxy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
